

YL-0919 Demonstrates Broader Efficacy Over Sertraline in Preclinical PTSD Models

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Compound of Interest

Compound Name: YL-1-9

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A head-to-head comparison in established animal models of post-traumatic stress disorder (PTSD) reveals that the novel compound YL-0919 may offer significant advantages over the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. While both agents show efficacy in reducing fear responses, YL-0919 exhibits superior performance in ameliorating cognitive deficits and anxiety-like behaviors associated with PTSD.

Researchers utilizing time-dependent sensitization (TDS) and inescapable foot-shock (IFS) protocols in rodents found that repeated treatment with YL-0919 led to a robust suppression of contextual fear, a hallmark symptom of PTSD.^{[1][2]} Furthermore, YL-0919 significantly mitigated anxiety and cognitive dysfunction induced by these trauma paradigms.^{[1][2]} In contrast, while sertraline was also effective at reducing fear responses, it did not significantly improve cognitive impairments and, in some instances, even exacerbated them.^{[3][4]}

The differential effects of these compounds are likely attributable to their distinct pharmacological profiles. YL-0919 is a novel agent that combines selective serotonin reuptake inhibition with partial agonism at 5-HT_{1A} receptors and full agonism at 5-HT₆ receptors.^{[1][2][5]} This multi-target engagement is believed to underlie its broader therapeutic window. Sertraline, a conventional SSRI, primarily functions by blocking the reuptake of serotonin.^{[6][7][8]}

The preclinical data suggest that YL-0919's procognitive effects, mediated by its 5-HT₆ receptor agonism, may address a critical unmet need in PTSD treatment.^[1] Cognitive deficits, particularly in memory and executive function, are a common and debilitating aspect of the disorder.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative findings from the comparative studies in rodent models of PTSD.

Behavioral Outcomes in the Inescapable Foot-Shock (IFS) Mouse Model

Behavioral Test	Parameter	Vehicle	Sertraline (15 mg/kg)	YL-0919 (1.25 mg/kg)	YL-0919 (2.5 mg/kg)
Contextual Fear	Freezing Time (%)	Increased	Decreased	Decreased	Decreased
Elevated Plus Maze	Open Arm Entries (%)	Decreased	No Significant Change	Increased	Increased
Open Arm Duration (%)	Decreased	Increased	No Significant Change	Increased	
Novel Object Recognition	Recognition Index	Decreased	Further Decreased	No Significant Change	No Significant Change

Data adapted from studies by Zhang et al.[\[1\]](#)[\[3\]](#)[\[4\]](#)

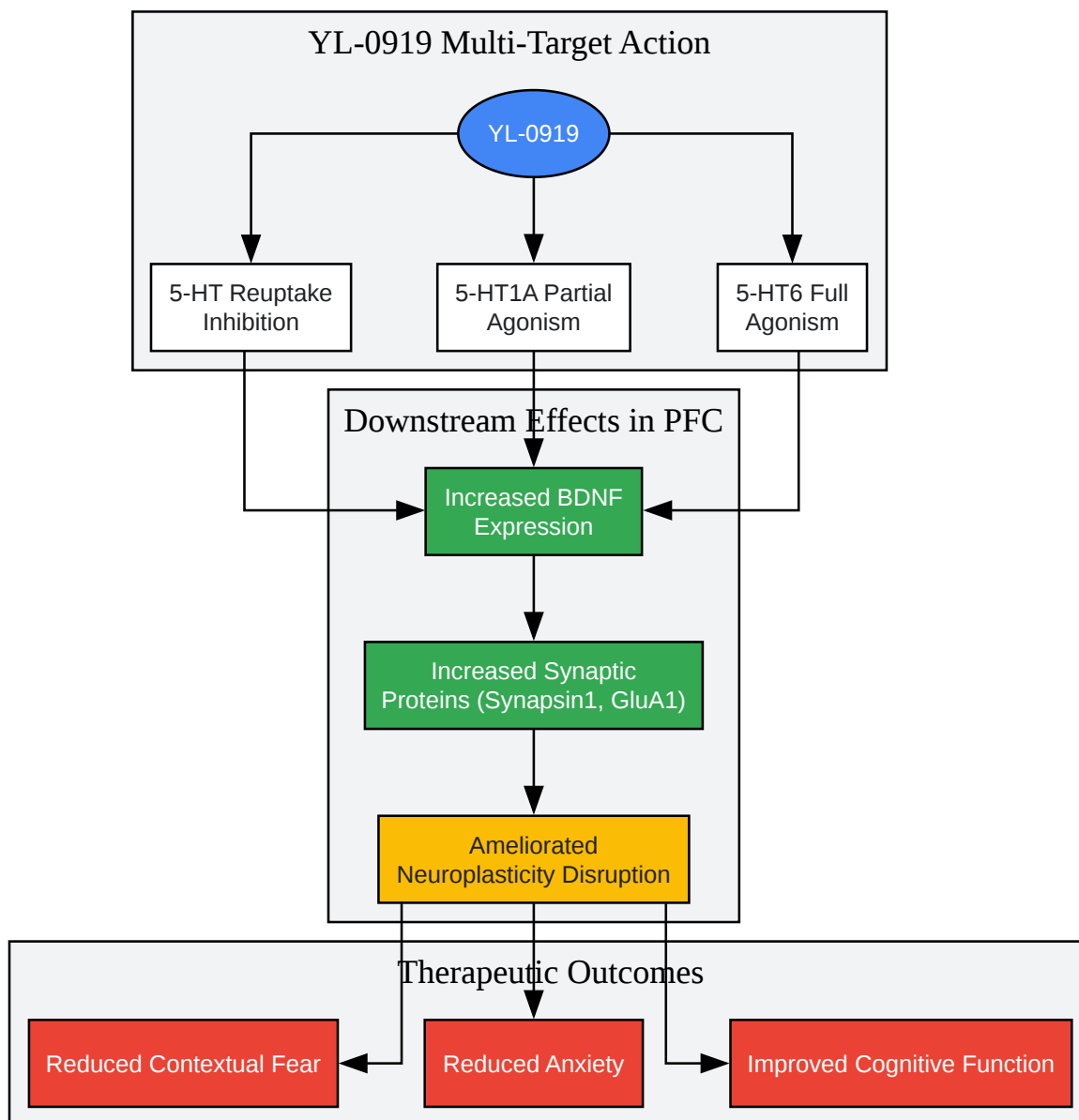
Neurobiological Outcomes in the Inescapable Foot-Shock (IFS) Mouse Model

Biomarker (Prefrontal Cortex)	Vehicle	Sertraline (15 mg/kg)	YL-0919 (1.25 mg/kg)	YL-0919 (2.5 mg/kg)
Synapsin-1 Expression	Decreased	Increased	Increased	Increased
GluA1 Expression	Decreased	Increased	Increased	Increased
BDNF Expression	Decreased	Increased	Increased	Increased

Data adapted from studies by Zhang et al.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Proposed Mechanism of Action and Experimental Design

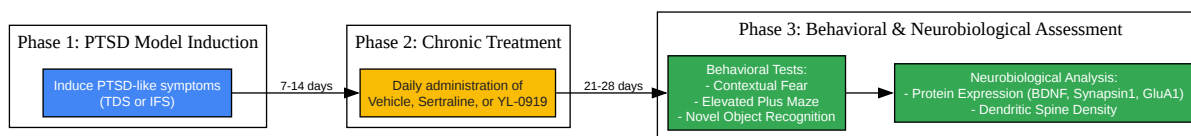
The enhanced therapeutic profile of YL-0919 is hypothesized to stem from its unique multi-target mechanism, which not only modulates serotonergic activity but also enhances neuroplasticity.



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Proposed signaling pathway for YL-0919 in PTSD models.

The preclinical studies employed rigorous and well-validated animal models to induce PTSD-like symptoms, followed by a chronic treatment regimen to assess the therapeutic potential of YL-0919 and sertraline.



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Experimental workflow for preclinical PTSD studies.

Detailed Experimental Protocols

The findings are based on two primary animal models of PTSD: Time-Dependent Sensitization (TDS) in rats and Inescapable Foot-Shock (IFS) in mice.

1. Time-Dependent Sensitization (TDS) Rat Model:

- **Apparatus:** The conditioning chamber consisted of a Plexiglas box with a grid floor connected to a shock generator.
- **Procedure:** Male Sprague-Dawley rats were placed in the conditioning chamber and received a single, inescapable electric foot-shock. The animals were then left undisturbed in their home cages for a period of time to allow for the sensitization of the fear response.
- **Rationale:** This model is designed to mimic the delayed onset of some PTSD symptoms.

2. Inescapable Foot-Shock (IFS) Mouse Model:

- **Apparatus:** A fear conditioning chamber with a grid floor capable of delivering electric shocks.
- **Procedure:** Male C57BL/6J mice were subjected to multiple inescapable electric foot-shocks over a period of two days.^[1] This protocol has been shown to produce long-lasting PTSD-like symptoms, including heightened fear and anxiety.^[1]
- **Drug Administration:** Following the induction of PTSD-like behaviors, animals were treated daily with either vehicle, sertraline (15 mg/kg), or YL-0919 (1.25 or 2.5 mg/kg) via oral

gavage for a specified duration before behavioral testing.

3. Behavioral Testing:

- Contextual Fear Conditioning: Animals were re-exposed to the conditioning chamber, and the amount of time they spent "freezing" (a fear response) was recorded.
- Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. The maze consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
- Novel Object Recognition Test (NORT): This test evaluates cognitive function, specifically recognition memory. Animals are familiarized with two identical objects. Later, one object is replaced with a novel one. The amount of time spent exploring the novel object is a measure of memory.

4. Neurobiological Analysis:

- Western Blotting: Following behavioral testing, brain tissue from the prefrontal cortex was collected to measure the expression levels of key proteins involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF), synapsin-1, and GluA1.^{[1][2]}
- Golgi Staining: This technique was used to visualize and quantify the complexity of dendritic branching and the density of dendritic spines on pyramidal neurons in the prefrontal cortex, providing a measure of synaptic plasticity.^{[1][2]}

In conclusion, the preclinical evidence strongly suggests that YL-0919 holds promise as a novel therapeutic for PTSD, potentially offering a broader spectrum of symptom relief compared to established treatments like sertraline. Its ability to address cognitive deficits, in addition to core fear and anxiety symptoms, warrants further investigation in clinical settings.

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References

- 1. Anti-PTSD Effects of Hypidone Hydrochloride (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-PTSD Effects of Hypidone Hydrochloride (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist [frontiersin.org]
- 5. Anti-PTSD Effects of Hypidone Hydrochloride (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline treatment of Post-Traumatic Stress Disorder | Neuropharmagen [neuropharmagen.com]
- 7. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Medications [apa.org]
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